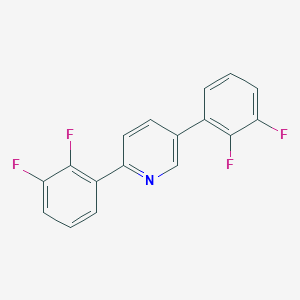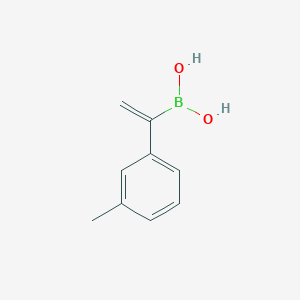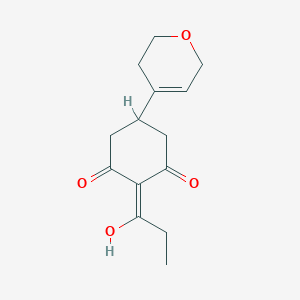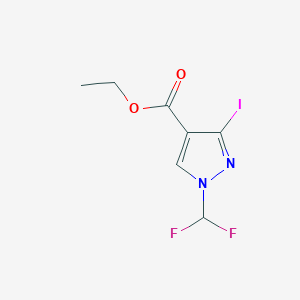
3-(tert-Butyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)pyridin-4-amine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a tert-butyl group attached to the third carbon of the pyridine ring and an amine group attached to the fourth carbon. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)pyridin-4-amine typically involves the introduction of the tert-butyl group and the amine group onto the pyridine ring. One common method is the reaction of 3-bromo-4-nitropyridine with tert-butylamine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(tert-Butyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted pyridines.
Applications De Recherche Scientifique
Chemistry: 3-(tert-Butyl)pyridin-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the design of enzyme inhibitors and receptor modulators .
Medicine: Its structural features make it a candidate for the design of molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)pyridin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(tert-Butyl)pyridine: Similar structure but with the tert-butyl group at the fourth position.
3-(tert-Butyl)pyridine: Lacks the amine group.
4-Aminopyridine: Lacks the tert-butyl group.
Uniqueness: 3-(tert-Butyl)pyridin-4-amine is unique due to the presence of both the tert-butyl and amine groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-tert-butylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-6-11-5-4-8(7)10/h4-6H,1-3H3,(H2,10,11) |
Clé InChI |
LSNDFMYOHFVLGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


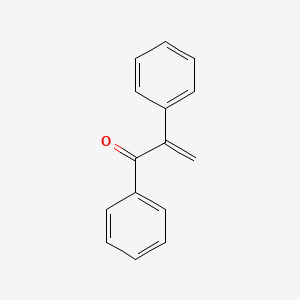
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)

![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
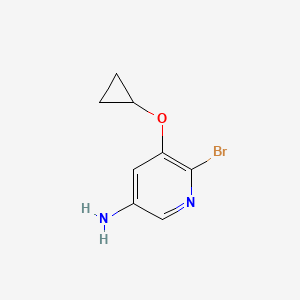
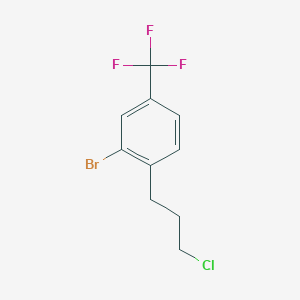

![Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12957330.png)
